3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20450435
Molecular Formula: C14H23ClN2O2S
Molecular Weight: 318.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23ClN2O2S |
|---|---|
| Molecular Weight | 318.9 g/mol |
| IUPAC Name | 3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H |
| Standard InChI Key | RGEVEZQVNFPNCY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Introduction
Chemical Identity and Structural Properties
The compound’s IUPAC name, 3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine hydrochloride, reflects its core structure: a phenyl ring substituted at the para position with a piperidine-1-sulfonyl group, connected via a three-carbon chain to a primary amine, which is protonated as a hydrochloride salt. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 318.9 g/mol |
| Molecular Formula | C₁₄H₂₃ClN₂O₂S |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
| Topological Polar Surface Area | 89.6 Ų |
The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, potentially enhancing binding interactions with biological targets such as enzymes or receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in preclinical studies.
Synthetic Methodologies and Optimization
While no direct synthesis protocol for this compound is published, plausible routes can be inferred from analogous piperidine-containing molecules :
Nucleophilic Aromatic Substitution (SNAr)
A two-step strategy may involve:
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Sulfonylation of Piperidine: Reacting piperidine with 4-(chlorosulfonyl)phenylpropan-1-amine under basic conditions to form the sulfonamide bond .
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Amine Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling between a brominated phenylpropan-1-amine precursor and piperidine could install the piperidine moiety, followed by sulfonylation . This method offers regioselectivity advantages but requires stringent anhydrous conditions.
Critical Challenges:
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Steric hindrance from the piperidine ring may reduce sulfonylation yields.
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Purification of the hydrochloride salt necessitates careful pH control to avoid decomposition .
Spectroscopic Characterization
Experimental data for related piperidine sulfonamides provide insights into expected spectral features :
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¹H NMR (600 MHz, CDCl₃):
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δ 1.40–1.70 (m, 6H, piperidine CH₂)
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δ 2.80–3.20 (m, 5H, propan-1-amine CH₂ and NH₃⁺)
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δ 7.60–7.90 (m, 4H, aromatic protons)
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IR (cm⁻¹):
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1340, 1160 (S=O asymmetric/symmetric stretching)
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2930, 2850 (C-H aliphatic stretching)
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Mass Spectrometry:
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Predicted [M+H]⁺: 319.1 m/z (C₁₄H₂₃ClN₂O₂S)
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Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis to improve yield and purity.
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Target Identification: High-throughput screening against kinase or GPCR panels could reveal lead candidates.
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ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and plasma protein binding to prioritize in vivo studies.
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